1,3,5-Trifluoro-2,4,6-tris(trichloromethyl)benzene
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Overview
Description
1,3,5-Trifluoro-2,4,6-tris(trichloromethyl)benzene is a chemical compound with the molecular formula C9Cl9F3 and a molecular weight of 484.169 g/mol . It is characterized by the presence of three trifluoromethyl groups and three trichloromethyl groups attached to a benzene ring. This compound is known for its high density (1.891 g/cm³) and high boiling point (366.4°C at 760 mmHg) .
Preparation Methods
The synthesis of 1,3,5-Trifluoro-2,4,6-tris(trichloromethyl)benzene typically involves the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF4) . This reaction is carried out under controlled conditions to ensure the formation of the desired trifluoromethyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
1,3,5-Trifluoro-2,4,6-tris(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (trifluoromethyl and trichloromethyl groups).
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents used in these reactions include n-butyllithium and carbon dioxide for the synthesis of derivatives.
Scientific Research Applications
1,3,5-Trifluoro-2,4,6-tris(trichloromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-Trifluoro-2,4,6-tris(trichloromethyl)benzene involves its interaction with molecular targets through σ-hole and π-hole capture mechanisms . These interactions stabilize n-electrons and decrease the excited state energy, leading to slower radiative decay rates . This mechanism is supported by both computational and experimental studies.
Comparison with Similar Compounds
1,3,5-Trifluoro-2,4,6-tris(trichloromethyl)benzene can be compared with other similar compounds such as:
1,3,5-Tris(trifluoromethyl)benzene: This compound has similar trifluoromethyl groups but lacks the trichloromethyl groups, resulting in different chemical properties and reactivity.
1,3,5-Trifluoro-2,4,6-triiodobenzene: This compound contains iodine atoms instead of chlorine, leading to distinct physical and chemical characteristics.
These comparisons highlight the unique combination of trifluoromethyl and trichloromethyl groups in this compound, which contribute to its specific properties and applications.
Properties
CAS No. |
384-85-0 |
---|---|
Molecular Formula |
C9Cl9F3 |
Molecular Weight |
484.2 g/mol |
IUPAC Name |
1,3,5-trifluoro-2,4,6-tris(trichloromethyl)benzene |
InChI |
InChI=1S/C9Cl9F3/c10-7(11,12)1-4(19)2(8(13,14)15)6(21)3(5(1)20)9(16,17)18 |
InChI Key |
DMHMWVXVJKMLDA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)C(Cl)(Cl)Cl)F)C(Cl)(Cl)Cl)F)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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